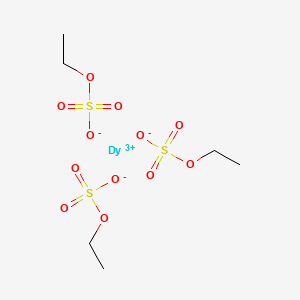![molecular formula C6H4ClN3O B598926 6-chloropyrrolo[2,1-f][1,2,4]triazin-4(3H)-one CAS No. 1198475-34-1](/img/structure/B598926.png)
6-chloropyrrolo[2,1-f][1,2,4]triazin-4(3H)-one
Vue d'ensemble
Description
6-Chloropyrrolo[2,1-f][1,2,4]triazin-4(3H)-one is a nitrogen-containing heterocycle that has been considered to be biologically active . It has shown intriguing activities as tankyrase inhibitors, stearoyl CoA desaturase inhibitors, Eg5 inhibitors, melanin-concentrating hormone receptor (MCH)-R1 antagonists, and CRF1 receptor antagonists . Notably, many patent applications have described pyrrolotriazinones as phosphoinositide 3-kinase (PI3K) inhibitors .
Synthesis Analysis
The synthesis of 6-Chloropyrrolo[2,1-f][1,2,4]triazin-4(3H)-one involves several steps. The preparation of compound involved chlorination of 3-chloro-1-pyrrole-2-carboxylic acid using the Vilsmeier reagent, followed by further amination to produce 1-pyrrole-2-carboxamide in good to excellent yield . A reaction mixture with NaOH, NH Cl, and NaClO led to the formation of the aminopyrrole . The aminopyrroles were then reacted with EDC·HCl and Boc-L-alanine in THF to give the desired aminopyrrolocarbamate in good to excellent yield .Molecular Structure Analysis
The molecular structure of 6-Chloropyrrolo[2,1-f][1,2,4]triazin-4(3H)-one is complex and involves several functional groups. The molecule contains a pyrrole ring fused with a triazine ring, which is further substituted with a chlorine atom .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 6-Chloropyrrolo[2,1-f][1,2,4]triazin-4(3H)-one include chlorination, amination, and intramolecular cyclization . The reactions require high temperatures and long reaction times to obtain the desired products .Applications De Recherche Scientifique
Medicinal Chemistry
- Summary of the application : Pyrrolo[2,1-f][1,2,4]triazin-4(3H)-ones have been considered to be biologically active compounds . They have shown intriguing activities as tankyrase inhibitors, stearoyl CoA desaturase inhibitors, Eg5 inhibitors, melanin-concentrating hormone receptor (MCH)-R1 antagonists, and CRF1 receptor antagonists . Notably, many patent applications have described pyrrolotriazinones as phosphoinositide 3-kinase (PI3K) inhibitors .
- Methods of application or experimental procedures : Pyrrolo[2,1-f][1,2,4]triazin-4(3H)-ones have been easily prepared via nucleophile-induced rearrangement of pyrrolooxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles .
- Results or outcomes obtained : The described synthetic approaches can be considered to be more facile and practical than previously reported procedures .
Energetic Materials
- Summary of the application : [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine-based energetic materials were synthesized effectively by using monosubstituted tetrazine or tetrazine-based fused rings as starting materials .
- Methods of application or experimental procedures : The synthesis involved using monosubstituted tetrazine or tetrazine-based fused rings as starting materials .
- Results or outcomes obtained : Compound 5 exhibits excellent insensitivity toward external stimuli (IS = 43 J and FS > 360 N) and a very good calculated detonation performance (Dv = 9408 m s −1 and P = 37.8 GPa) that are comparable to the current secondary-explosive benchmark, CL-20 . Compound 10 has a remarkable measured density of 1.91 g cm −3 at 20 °C, excellent thermal stability (Td = 305 °C), and very good calculated detonation performance (Dv = 9200 m s −1 and P = 34.8 GPa), which outperforms all current heat-resistant explosives . Compounds 14, 17 and 19 are very sensitive (IS ≤ 2 J and FS ≤ 100 J) but exhibit excellent calculated detonation performance (Dv ≥ 8690 m s −1 and P ≥ 30.2 GPa) which are very high values among current azide-containing primary explosives .
Actinide Selective Aqueous Complexing Agents
- Summary of the application : Hydrophilic 6,6′-bis (1,2,4-triazin-3-yl)-2,2′-bipyridine (BTBP) and 2,9-bis (1,2,4-triazin-3-yl)-1,10-phenanthroline (BTPhen) ligands have been used as actinide (III) selective aqueous complexing agents .
- Methods of application or experimental procedures : The combination of a hydrophobic diamide ligand in the organic phase and a hydrophilic tetrasulfonated bis-triazine ligand in the aqueous phase is able to separate Am (III) from Eu (III) by selective Am (III) complex formation across a range of nitric acid concentrations with very high selectivities, and without the use of buffers .
- Results or outcomes obtained : The selectivities for Am (III) complexation observed with hydrophilic tetrasulfonated bis-triazine ligands are in many cases far higher than those found with the polyaminocarboxylate ligands previously used as actinide-selective complexing agents, and are comparable to those found with the parent hydrophobic bis-triazine ligands .
Luminescent Properties and Semiconductor Applications
- Summary of the application : The synthesized bis[1,2,4]triazolo[4,3-b:3,4-f][1,2,4,5]tetrazines show weak luminescent properties in MeCN solution with the highest quantum yields within 21–23%; they have an unexpected quasi-reversible electroreduction peak and exhibit ambipolar semiconductor properties .
- Methods of application or experimental procedures : The synthesis involved using monosubstituted tetrazine or tetrazine-based fused rings as starting materials .
- Results or outcomes obtained : The compounds exhibit ambipolar semiconductor properties with charge carrier mobilities ranging from 10 −4 to 10 −6 cm 2 V .
Phosphoinositide 3-Kinase (PI3K) Inhibitors
- Summary of the application : Many patent applications have described pyrrolotriazinones as phosphoinositide 3-kinase (PI3K) inhibitors .
- Methods of application or experimental procedures : The synthesis involved using monosubstituted tetrazine or tetrazine-based fused rings as starting materials .
- Results or outcomes obtained : The described synthetic approaches can be considered to be more facile and practical than previously reported procedures .
Tankyrase Inhibitors
- Summary of the application : Pyrrolo[2,1-f][1,2,4]triazin-4(3H)-ones have shown intriguing activities as tankyrase inhibitors .
- Methods of application or experimental procedures : The synthesis involved using monosubstituted tetrazine or tetrazine-based fused rings as starting materials .
- Results or outcomes obtained : The described synthetic approaches can be considered to be more facile and practical than previously reported procedures .
Orientations Futures
The future directions for the research and development of 6-Chloropyrrolo[2,1-f][1,2,4]triazin-4(3H)-one could involve the development of more efficient synthesis methods , as well as further investigation into its biological activities and potential applications in the treatment of various diseases .
Propriétés
IUPAC Name |
6-chloro-3H-pyrrolo[2,1-f][1,2,4]triazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3O/c7-4-1-5-6(11)8-3-9-10(5)2-4/h1-3H,(H,8,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGCFLHOSBGDGHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=O)NC=NN2C=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00670661 | |
| Record name | 6-Chloropyrrolo[2,1-f][1,2,4]triazin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00670661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloropyrrolo[2,1-f][1,2,4]triazin-4(3H)-one | |
CAS RN |
1198475-34-1 | |
| Record name | 6-Chloropyrrolo[2,1-f][1,2,4]triazin-4(1H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1198475-34-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloropyrrolo[2,1-f][1,2,4]triazin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00670661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(2R,5R)-1-{[(2R,5R)-2,5-Diethylpyrrolidin-1-YL]methylene}-2,5-diethylpyrrolidinium tetrafluoroborate](/img/structure/B598845.png)


![5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B598848.png)

![3-(Benzoyloxy)-2-(methoxycarbonyl)-8-azabicyclo[3.2.1]octane-8-carboxylic acid](/img/structure/B598850.png)



![3-bromopyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B598859.png)

